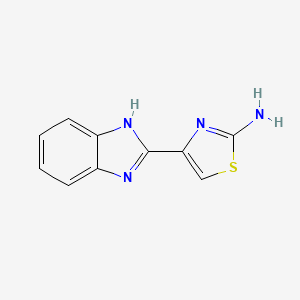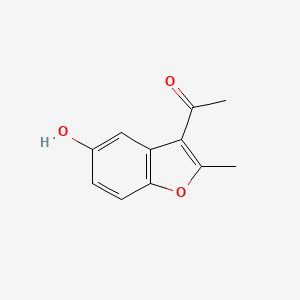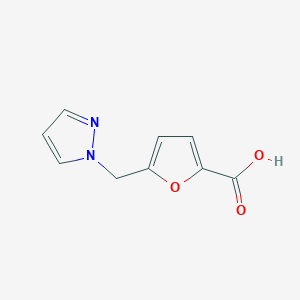
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Morpholinyl)-5-pyrimidinecarbonitrile” likely contains a morpholine ring and a pyrimidine ring. Morpholine is an organic chemical compound having both amine and ether functional groups . Pyrimidine is a basic aromatic ring structure found in several important biomolecules like DNA and RNA.
Synthesis Analysis
While specific synthesis methods for “2-(4-Morpholinyl)-5-pyrimidinecarbonitrile” were not found, related compounds have been synthesized using various methods. For instance, the synthesis of 2-substituted-4,6-diarylpyrimidines involves the reaction of various substituted chalcones, S-benzylthiouronium chloride (SBT), and morpholine .科学的研究の応用
Pharmaceutical Intermediates
One of the primary applications of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile is as an intermediate in pharmaceutical synthesis. It serves as a building block in the creation of various drugs, particularly those that target the central nervous system. Its morpholine ring is a common feature in molecules designed to cross the blood-brain barrier .
Organic Synthesis
This compound is also utilized in organic synthesis, where it can undergo various chemical reactions to form new compounds. Its pyrimidine ring, in particular, is a versatile moiety that can participate in substitution reactions to create derivatives with potential biological activity .
Material Science
In material science, 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile can be used to modify the properties of materials. For example, it can be incorporated into polymers to enhance their thermal stability or to introduce specific functional groups that can further react to create novel materials .
Catalysis
The nitrogen-containing rings of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile make it a candidate for use in catalysis. It can act as a ligand for metal catalysts, potentially improving the efficiency of various chemical reactions, including those used in the production of fine chemicals and pharmaceuticals .
Biological Studies
Researchers can use this compound in biological studies to probe the function of enzymes and receptors. By creating analogs of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile, scientists can investigate the binding affinity and activity of these molecules within biological systems .
Analytical Chemistry
In analytical chemistry, 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile can be used as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibration curves or as a reactant in the development of new analytical methods .
Nanotechnology
The compound’s ability to form stable structures with metals can be exploited in nanotechnology. It can be used to create metal-organic frameworks (MOFs) or as a stabilizing agent for nanoparticles, which have applications ranging from drug delivery to catalysis .
Environmental Science
Lastly, 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile can be used in environmental science research. Its derivatives may be studied for their ability to bind to pollutants or to act as sensors for the detection of hazardous substances in the environment .
Safety and Hazards
将来の方向性
While specific future directions for “2-(4-Morpholinyl)-5-pyrimidinecarbonitrile” are not available, related compounds have shown potential in scientific research. For instance, the 2-(4-morpholinyl)-ethyl ester of CF3-substituted mollugin showed good water solubility, improved metabolic and plasma stability, and greater inhibitory activity than mesalazine in both the TNF-α- and IL-6-induced colonic epithelial cell adhesion assays .
特性
IUPAC Name |
2-morpholin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVRJLJJVGWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363143 |
Source


|
| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile | |
CAS RN |
400082-62-4 |
Source


|
| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)
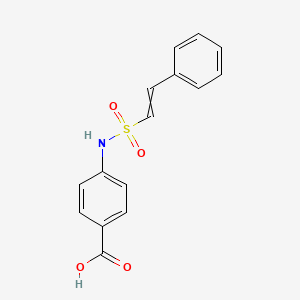

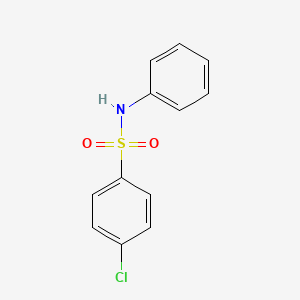
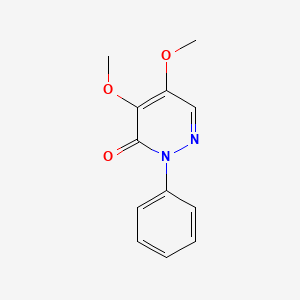
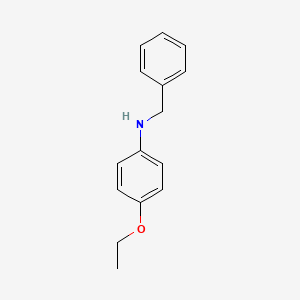
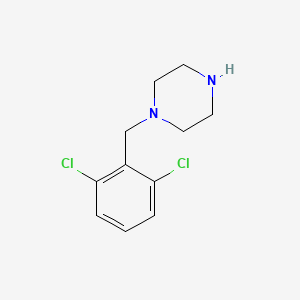

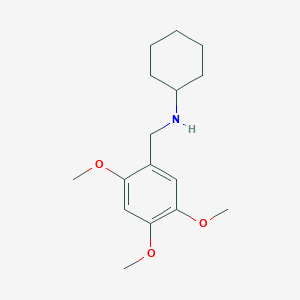
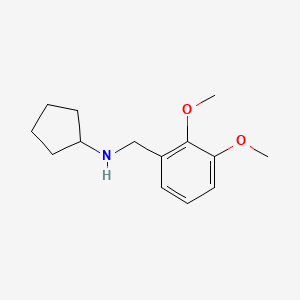
![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)
